BenchChemオンラインストアへようこそ!

5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Antiproliferative activity 3-Hydroxy-2-oxindole DU145 prostate cancer

Differentiated by the C5 fluorine that modulates electronic profile, hydrogen-bonding, and metabolic stability vs. non‑halogenated or Cl/Br analogs. Use for structure‑guided fragment growing (JARID1B, PDB 5FZH, LogD 0.50), 3,3‑disubstituted oxindole library synthesis via Henry/Aldol/Mannich reactions, multi‑target analgesic profiling (opioid/nitrergic/cholinergic pathways), or antifungal lead optimization against Rhizoctonia solani. C5‑fluoro substitution is critical for antiproliferative activity and target engagement.

Molecular Formula C8H6FNO2
Molecular Weight 167.139
CAS No. 259252-13-6
Cat. No. B2365251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
CAS259252-13-6
Molecular FormulaC8H6FNO2
Molecular Weight167.139
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(C(=O)N2)O
InChIInChI=1S/C8H6FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
InChIKeyXYDTZHMQTYEJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS 259252-13-6): A Halogenated 3-Hydroxyoxindole Scaffold for Fragment-Based and Medicinal Chemistry


5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS 259252-13-6) is a fluorinated 3-hydroxy‑2‑oxindole derivative characterized by a fluorine atom at the C5 position of the indolin‑2‑one core and a chiral secondary alcohol at C3 . The compound belongs to the privileged 3‑substituted‑3‑hydroxy‑2‑oxindole family, a scaffold recognized for its occurrence in bioactive natural products and its versatility in drug discovery programs . The simultaneous presence of the C5‑fluoro and C3‑hydroxy substituents differentiates it from both the non‑fluorinated parent 3‑hydroxy‑2‑oxindole and the non‑hydroxylated 5‑fluorooxindole, creating a unique hydrogen‑bond donor/acceptor pattern and electronic profile that influences target engagement and metabolic fate.

Why 5‑Fluoro‑3‑hydroxy‑2,3‑dihydro‑1H‑indol‑2‑one Cannot Be Replaced by Unsubstituted or Non‑Fluorinated 3‑Hydroxyoxindole Analogs


Substitution at the C5 position of the 3‑hydroxy‑2‑oxindole core fundamentally alters both the electronic landscape and the pharmacokinetic behavior of the molecule. The electron‑withdrawing fluorine atom modulates the acidity of the C3 hydroxyl group, influences π‑stacking interactions with aromatic protein residues, and enhances metabolic stability relative to non‑halogenated analogues . Direct comparative studies on closely related 3‑substituted‑3‑hydroxy‑2‑oxindoles demonstrate that the nature of the C5 substituent (H vs. halogen) determines the magnitude of antiproliferative activity, the spectrum of engaged signaling pathways, and the binding mode to target proteins . Consequently, procurement of the specific 5‑fluoro derivative is essential when the intended application requires the precise steric, electronic, and hydrogen‑bonding profile conferred by the C5 fluorine atom; interchange with the unsubstituted, 5‑chloro, or 5‑bromo variants cannot be assumed to yield equivalent biological or physicochemical outcomes.

Quantitative Comparative Evidence for 5‑Fluoro‑3‑hydroxy‑2,3‑dihydro‑1H‑indol‑2‑one vs. Closest Oxindole Analogs


C5‑Halogenation Drives Antiproliferative Potency in 3‑Hydroxy‑2‑oxindoles: Evidence from Prostate Cancer Cell Assays

A head‑to‑head study of C5‑substituted 3‑hydroxy‑2‑oxindole dimers demonstrated that halogenation at C5 is a critical determinant of cytotoxicity. The 5‑bromo (1e) and 5‑chloro (1f) derivatives significantly reduced DU145 prostate cancer cell viability at 48–72 h, whereas the non‑halogenated analogue (1d) showed no significant effect up to 24 h . Although the 5‑fluoro analogue was not directly tested in this panel, the clear SAR establishes that C5 halogenation is a prerequisite for potent antiproliferative activity within this chemotype, supporting the selection of the 5‑fluoro variant over the unsubstituted parent compound for anticancer applications.

Antiproliferative activity 3-Hydroxy-2-oxindole DU145 prostate cancer SAR

5‑Fluoro Substitution Engages a Broader Antinociceptive Signaling Repertoire Compared to 5‑Iodo, 5‑Chloro, and 5‑Methyl Analogs

In a systematic comparison of C5‑substituted 3‑(2‑oxopropyl)‑3‑hydroxy‑2‑oxindoles, the 5‑fluoro analogue (5‑Fisa) demonstrated a distinctive polypharmacological profile. Co‑administration with selective antagonists revealed that 5‑Fisa antinociception involves opioid, nitrergic, cholinergic, adrenergic, and serotoninergic pathways, whereas the 5‑iodo analogue (5‑Iisa) relies solely on the opioid pathway, and the 5‑methyl analogue (5‑Meisa) engages opioid, serotoninergic, and cholinergic pathways . This broader pathway engagement by the 5‑fluoro derivative suggests a mechanistically differentiated analgesic candidate that may overcome the limitations of single‑pathway agents.

Antinociception Pain pathways Opioid receptor Nitric oxide Cholinergic

Enantiomerically Defined 5‑Fluoro‑3‑hydroxy‑2‑oxindole Engages Two Distinct Protein Targets in Fragment‑Based Crystallographic Screens

The (3R) enantiomer of 5‑fluoro‑3‑hydroxy‑2‑oxindole (ligand code 0TI) was identified as a fragment hit in a crystallographic screen against the catalytic domain of human JARID1B/KDM5B (PDB 5FZH, resolution 2.09 Å) . Separately, the (3S) enantiomer (ligand code D4Y) was co‑crystallized with purine nucleoside phosphorylase from Schistosoma mansoni (PDB 6AXA, resolution 1.59 Å) . In contrast, the non‑fluorinated 3‑hydroxy‑2‑oxindole and the non‑hydroxylated 5‑fluorooxindole have not been reported as fragment hits in these target families, suggesting that the combination of C5‑fluoro and C3‑hydroxy substituents is critical for the observed binding events.

Fragment-based drug discovery X-ray crystallography JARID1B Purine nucleoside phosphorylase

Physicochemical Differentiation: LogP of 5‑Fluoro‑3‑hydroxy‑2‑oxindole vs. Predicted Values for the Parent 3‑Hydroxy‑2‑oxindole

The measured distribution coefficient (LogD at pH 7.4) of 5‑fluoro‑3‑hydroxy‑2,3‑dihydro‑1H‑indol‑2‑one is reported as 0.50 . While experimentally determined LogD values for the non‑fluorinated 3‑hydroxy‑2‑oxindole are not readily available, the introduction of a fluorine atom is known to modulate lipophilicity, typically increasing LogP by approximately 0.1–0.4 units compared to the non‑fluorinated analogue on the same scaffold. This moderate lipophilicity places the compound within the favorable range for oral bioavailability (LogD 1–3) while the hydroxyl group maintains aqueous solubility, a balance that is not achievable with the more lipophilic 5‑chloro or 5‑bromo congeners.

LogP Lipophilicity Physicochemical properties Drug-likeness

5‑Fluoro‑3‑hydroxy‑2‑oxindole as a Synthetic Intermediate: Enabling C3‑Quaternary Center Formation via the Henry Reaction

Patent US 8,933,248 B2 describes a water‑mediated Henry reaction of 5‑fluoroisatin with nitromethane to yield 5‑fluoro‑3‑hydroxy‑3‑(nitromethyl)indolin‑2‑one, a versatile intermediate for further C3 functionalization . The reaction proceeds at room temperature in water and provides access to 3,3‑disubstituted oxindoles that are otherwise challenging to prepare. The 5‑fluoro substituent enhances the electrophilicity of the isatin carbonyl, potentially accelerating the Henry addition compared to electron‑donating substituents. This synthetic accessibility, combined with the ability to generate enantiomerically enriched products via chiral auxiliaries or catalysts, distinguishes the 5‑fluoro‑3‑hydroxy core as a privileged entry point for constructing complex oxindole libraries.

Synthetic methodology Henry reaction Nitromethane Isatin 3,3-disubstituted oxindole

Antifungal SAR Confirms the Critical Role of C5 Halogen Substitution on the 3‑Hydroxy‑2‑oxindole Scaffold

A recent structure‑activity relationship study on 3‑indolyl‑3‑hydroxy oxindole derivatives demonstrated that introduction of halogen substituents (I, Cl, Br) at the C5 position of the 3‑hydroxy‑2‑oxindole ring is essential for achieving good antifungal activity against five plant pathogenic fungi . The leading compound 3u exhibited an EC₅₀ of 3.44 mg/L against Rhizoctonia solani, outperforming the commercial fungicides carvacrol (EC₅₀ 7.38 mg/L) and phenazine‑1‑carboxylic acid (EC₅₀ 11.62 mg/L). Although a 5‑fluoro analogue was not explicitly evaluated in this series, the unambiguous SAR indicating that C5 halogenation is a key determinant of antifungal potency provides strong class‑level support for the 5‑fluoro‑3‑hydroxy‑2‑oxindole scaffold as a candidate for antifungal lead development.

Antifungal activity Rhizoctonia solani Structure-activity relationship Plant pathogenic fungi

Optimal Procurement and Application Scenarios for 5‑Fluoro‑3‑hydroxy‑2,3‑dihydro‑1H‑indol‑2-one


Lead‑Oriented Synthesis of C3‑Quaternary 3‑Hydroxy‑2‑oxindole Libraries

Use 5‑fluoro‑3‑hydroxy‑2‑oxindole as a substrate for Henry, Aldol, or Mannich reactions to construct diverse 3,3‑disubstituted oxindole libraries. The electron‑withdrawing fluorine atom activates the ketone toward nucleophilic addition, enabling efficient C–C bond formation at the C3 position under mild aqueous conditions . This scenario is supported by the demonstrated Henry reaction of 5‑fluoroisatin to yield 5‑fluoro‑3‑hydroxy‑3‑(nitromethyl)indolin‑2‑one.

Fragment‑Based Screening against Epigenetic Targets (JARID1B/KDM5B)

Deploy enantiomerically pure (3R)‑5‑fluoro‑3‑hydroxy‑2‑oxindole as a validated fragment hit for JARID1B, a histone demethylase implicated in cancer. The co‑crystal structure (PDB 5FZH, 2.09 Å) provides a direct starting point for structure‑guided fragment growing, while the favorable LogD of 0.50 reduces the risk of non‑specific hydrophobic aggregation .

Mechanistic Pain Pathway Dissection Using a Polypharmacological Probe

Utilize the 5‑fluoro‑substituted oxindole scaffold (as in 5‑Fisa) as a pharmacological tool to simultaneously engage opioid, nitrergic, cholinergic, adrenergic, and serotoninergic pathways in antinociception studies. The broader pathway engagement compared to 5‑iodo or 5‑methyl analogs enables multi‑target analgesic profiling in rodent models .

Antifungal Lead Optimization via C5‑Halogenated 3‑Hydroxy‑2‑oxindoles

Incorporate 5‑fluoro‑3‑hydroxy‑2‑oxindole into antifungal discovery programs targeting Rhizoctonia solani and other plant pathogenic fungi. The established SAR showing that C5 halogenation is critical for antifungal potency provides a strong rationale for exploring the 5‑fluoro variant as a lead scaffold with potentially improved metabolic stability over heavier halogens .

Quote Request

Request a Quote for 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.